molecular formula C22H17N3O4S B10877166 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxamide

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxamide

Cat. No.: B10877166
M. Wt: 419.5 g/mol
InChI Key: NMXKYWZANHEQKS-UHFFFAOYSA-N
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Description

2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a benzoylamino group, an isoindole moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with an appropriate amine under basic conditions to form the benzoylamino intermediate.

    Introduction of the Isoindole Moiety: The isoindole group is introduced through a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Formation of the Thiophene Ring: The thiophene ring is synthesized via a series of reactions starting from simple thiophene derivatives, often involving halogenation and subsequent substitution reactions.

    Final Coupling Reaction: The final step involves coupling the benzoylamino and isoindole intermediates with the thiophene derivative under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindole moiety, potentially converting them to alcohols.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other acyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Acyl chlorides, anhydrides

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohol derivatives

    Substitution Products: Various acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

Medicine

In medicine, the compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Research includes its efficacy, toxicity, and mechanism of action in various biological systems.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often include signal transduction pathways, where the compound can influence cellular responses by binding to key regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-THIOPHENECARBOXAMIDE: Similar structure but lacks the 4,5-dimethyl substitution on the thiophene ring.

    2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-METHYL-3-THIOPHENECARBOXAMIDE: Similar structure with only one methyl group on the thiophene ring.

Uniqueness

The uniqueness of 2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both the benzoylamino and isoindole groups, along with the dimethyl-substituted thiophene ring, provides a distinct set of properties that can be exploited in various applications.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H17N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

2-benzamido-N-(1,3-dioxoisoindol-2-yl)-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C22H17N3O4S/c1-12-13(2)30-20(23-18(26)14-8-4-3-5-9-14)17(12)19(27)24-25-21(28)15-10-6-7-11-16(15)22(25)29/h3-11H,1-2H3,(H,23,26)(H,24,27)

InChI Key

NMXKYWZANHEQKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NN2C(=O)C3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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